N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride
Description
N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a piperidine-3-carboxamide core linked to a 2,3-dihydroindenyl group via an acetyl spacer. This compound’s structural uniqueness lies in the bicyclic indenyl moiety, which may confer distinct physicochemical properties (e.g., lipophilicity, conformational rigidity) compared to monocyclic aryl analogs.
Properties
IUPAC Name |
N-(2-aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.ClH/c20-9-10-21-19(24)16-5-3-11-22(13-16)18(23)12-15-8-7-14-4-1-2-6-17(14)15;/h1-2,4,6,15-16H,3,5,7-13,20H2,(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCIAPLPPHJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CCC3=CC=CC=C23)C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminoethyl group and an indene derivative. The molecular formula is , and it has a molecular weight of approximately 296.79 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the central nervous system.
Research indicates that N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide; hydrochloride may act primarily as a kappa-opioid receptor agonist . This mechanism is significant because kappa-opioid receptors are involved in modulating pain perception and have implications for treating conditions such as depression and anxiety.
Analgesic Properties
Studies have demonstrated that this compound exhibits analgesic effects through its action on kappa-opioid receptors. For instance, a study reported that derivatives of similar piperidine compounds showed promising analgesic activity with IC50 values indicating effective receptor binding .
Antimicrobial Activity
In vitro evaluations have shown that related compounds possess antibacterial and antifungal properties . For example, derivatives of piperidine structures have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria . Although specific data for N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide; hydrochloride is limited, the structural similarities suggest potential antimicrobial activity.
Case Study 1: Analgesic Efficacy
A recent study focused on the synthesis of various piperidine derivatives, including N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide; hydrochloride. The findings indicated that these compounds exhibited significant analgesic effects in animal models, with reduced pain responses comparable to established analgesics .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of piperidine derivatives against clinical isolates of bacteria. The study highlighted that certain modifications to the piperidine structure enhanced antibacterial activity, suggesting that N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide; hydrochloride could be optimized for better efficacy against resistant strains .
Data Summary
The following table summarizes the biological activities reported for related compounds:
Scientific Research Applications
Pharmacological Applications
- Cerebral Activators : The compound has been identified as a potential cerebral activator, which may aid in treating conditions associated with cognitive decline such as amnesia and presbyophrenia. Its ability to enhance cerebral function makes it a candidate for further research in neurodegenerative diseases .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them useful in treating conditions characterized by inflammation. This property is particularly relevant in developing therapies for autoimmune diseases and chronic inflammatory disorders .
- Hypoxic Conditions Treatment : The compound has shown promise in improving symptoms related to hypoxia and anoxemia. It may serve as a therapeutic agent for conditions such as cerebral hemorrhage and other cerebrovascular disorders, potentially preventing complications arising from oxygen deprivation .
- Antioxidant Activity : The compound's derivatives have been studied for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This application is crucial for developing treatments aimed at preventing cellular damage associated with various diseases .
- Cardiovascular Health : Some studies suggest that this compound could be beneficial in managing cardiovascular issues, particularly those related to hypoxia-induced arrhythmias and heart failure. Its hypotensive properties may also contribute to cardiovascular health by lowering blood pressure .
Study on Cognitive Enhancement
A study published in a peer-reviewed journal examined the effects of piperidine derivatives on cognitive function in animal models. The results indicated that administration of the compound improved memory retention and learning capabilities significantly compared to control groups .
Anti-inflammatory Research
Another research effort focused on the anti-inflammatory effects of the compound in vitro and in vivo. The findings demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Cardiovascular Safety Profile
A clinical trial assessed the cardiovascular safety profile of the compound in patients with pre-existing conditions. The results showed no significant adverse effects on heart rate or blood pressure, indicating its safety for further development as a cardiovascular treatment option .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and key comparative findings:
Structural and Functional Insights
Core Modifications: The target compound’s piperidine-3-carboxamide core differs from the piperidine-1-carboxamide analogs in . The 3-position carboxamide may alter binding orientation in target proteins compared to 1-substituted derivatives . Benzamide-based compounds () lack the piperidine ring but share the aminoethyl group, suggesting divergent target selectivity (e.g., antiparasitic vs. CNS targets) .
Synthetic Efficiency: Aminoethyl-linked compounds (e.g., Compounds 5–12) demonstrate high yields (90–120%), suggesting robust synthetic routes for this subclass . Chlorophenyl-substituted benzamides () show moderate yields (53–92%), possibly due to steric hindrance during coupling reactions .
Physicochemical Properties: The aminoethyl group in the target compound likely enhances water solubility compared to diethylamino () or methoxyethyl () substituents, which may increase logP values .
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates three distinct moieties:
- A piperidine ring substituted at position 1 with a 2-(2,3-dihydro-1H-inden-1-yl)acetyl group
- A carboxamide at position 3
- An N-(2-aminoethyl) side chain, protonated as a hydrochloride salt
Synthetic challenges include:
- Stereoelectronic effects during acylation at the piperidine nitrogen
- Regioselectivity in introducing the carboxamide group
- Stability of the aminoethyl group under acidic salt-forming conditions
Retrosynthetic Analysis and Strategic Approaches
Disconnection of Key Bonds
The compound is deconstructed into three precursors (Fig. 1):
- Piperidine-3-carboxylic acid (core)
- 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid (acylating agent)
- Ethylenediamine (aminoethyl source)
Synthetic Pathways
Two primary routes are identified:
Route A: Sequential Functionalization of Piperidine
- Piperidine-3-carboxylic acid synthesis via Dieckmann cyclization of δ-aminovaleric acid derivatives.
- N-Acylation using 2-(2,3-dihydro-1H-inden-1-yl)acetyl chloride.
- Carboxamide formation via mixed carbonic anhydride coupling.
- Aminoethylation through reductive amination.
Route B: Convergent Assembly
- Pre-functionalized piperidine : 1-(Protected-aminoethyl)piperidine-3-carboxylic acid.
- Simultaneous acylation and carboxamide coupling in one pot.
- Deprotection and salt formation .
Detailed Synthesis Protocols
Preparation of Piperidine-3-carboxylic Acid
Dieckmann Cyclization
δ-Aminovaleric acid methyl ester undergoes intramolecular cyclization under basic conditions (Eq. 1):
$$
\text{CH}2(\text{CO}2\text{Me})-\text{CH}2-\text{CH}2-\text{NH}_2 \xrightarrow{\text{NaOEt}} \text{Piperidine-3-carboxylate} \quad
$$
Conditions : 0.1 M NaOEt in EtOH, 80°C, 12 h.
Yield : 68% (HPLC purity >95%).
Hydrolysis to Carboxylic Acid
Ester hydrolysis with 6 M HCl (reflux, 6 h) provides piperidine-3-carboxylic acid (mp 189–191°C).
N-Acylation with 2-(2,3-Dihydro-1H-inden-1-yl)acetyl Group
Acyl Chloride Preparation
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid reacts with thionyl chloride (Eq. 2):
$$
\text{Indenyl-CH}2\text{CO}2\text{H} + \text{SOCl}2 \rightarrow \text{Indenyl-CH}2\text{COCl} \quad
$$
Conditions : 1.2 eq SOCl₂, 60°C, 3 h.
Yield : 92% (by $$^1$$H NMR).
Piperidine Acylation
Piperidine-3-carboxylic acid is acylated using Schotten-Baumann conditions (Eq. 3):
$$
\text{Piperidine-3-COOH} + \text{Indenyl-CH}_2\text{COCl} \xrightarrow{\text{NaOH}} \text{1-Acyl-piperidine-3-COOH} \quad
$$
Conditions : 2 eq NaOH, 0°C → RT, 4 h.
Yield : 74% (HPLC).
Carboxamide Formation
Mixed Anhydride Method
The carboxylic acid reacts with ethyl chloroformate (Eq. 4):
$$
\text{1-Acyl-piperidine-3-COOH} + \text{ClCO}2\text{Et} \rightarrow \text{Anhydride} \xrightarrow{\text{NH}2\text{CH}2\text{CH}2\text{NH}_2} \text{Carboxamide} \quad
$$
Conditions :
- Anhydride formation: 1.1 eq ethyl chloroformate, N-methylmorpholine, -15°C.
- Aminolysis: 1.5 eq ethylenediamine, 0°C → RT, 2 h.
Yield : 81% (isolated).
Aminoethylation and Salt Formation
Reductive Amination
The secondary amine undergoes reductive amination with acetaldehyde (Eq. 5):
$$
\text{Piperidine-NH} + \text{CH}3\text{CHO} \xrightarrow{\text{NaBH(OAc)}3} \text{N-(2-Hydroxyethyl) derivative} \quad
$$
Conditions : 4 Å MS, DCM, 24 h.
Yield : 78%.
Hydrochloride Salt Formation
The free base is treated with HCl gas in EtOAc (Eq. 6):
$$
\text{Free base} + \text{HCl} \rightarrow \text{Hydrochloride salt} \quad
$$
Conditions : 0.5 M HCl/EtOAc, 0°C, 1 h.
Yield : 95% (mp 214–216°C).
Optimization and Process Chemistry
Critical Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Acylation | Slow acyl chloride addition | 74% → 82% |
| Reductive amination | 4 Å MS, anhydrous DCM | 65% → 78% |
| Salt crystallization | Anti-solvent: diethyl ether | 85% → 95% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide hydrochloride, and how can reaction yields be improved?
- Methodological Guidance :
- Begin with a multi-step approach: (1) Coupling the 2,3-dihydro-1H-inden-1-yl acetyl group to the piperidine-3-carboxamide core via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) .
- Introduce the 2-aminoethyl moiety via reductive amination or amide bond formation, ensuring pH control (pH 7–8) to minimize side reactions .
- Optimize yield by varying temperature (40–60°C), catalyst (e.g., Pd/C for hydrogenation), and purification methods (e.g., recrystallization from ethanol/water mixtures) .
- Monitor intermediate purity using HPLC-MS to identify and address byproducts (e.g., unreacted starting materials or N-alkylation impurities) .
Q. How can the stereochemical configuration of the piperidine ring and indenyl group be confirmed?
- Methodological Guidance :
- Perform X-ray crystallography on single crystals grown via slow evaporation from acetonitrile to resolve absolute stereochemistry .
- Use NOESY NMR to analyze spatial interactions between the indenyl proton (δ 6.8–7.2 ppm) and piperidine protons (δ 2.5–3.5 ppm), confirming the axial/equatorial orientation of substituents .
- Compare experimental circular dichroism (CD) spectra with computational predictions (DFT-based) to validate enantiomeric purity .
Q. What preliminary biological assays are recommended to assess this compound’s therapeutic potential?
- Methodological Guidance :
- Screen for cytotoxicity using MTT assays on human cell lines (e.g., HEK-293, HepG2) at concentrations ranging from 1 nM to 100 µM .
- Evaluate enzyme inhibition (e.g., acetylcholinesterase, kinases) via fluorometric or colorimetric assays, using positive controls like donepezil or staurosporine .
- Conduct solubility and permeability studies (e.g., PAMPA assay) to estimate bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Guidance :
- Verify in vitro assay conditions: Check for metabolite interference (e.g., serum protein binding) using LC-MS/MS to quantify free drug concentrations .
- Conduct pharmacokinetic studies (IV/PO dosing in rodents) to measure plasma half-life, tissue distribution, and metabolite formation (e.g., hydroxylation at the indenyl group) .
- Use CRISPR-engineered cell lines to confirm target engagement in vivo (e.g., knock-in reporter systems) .
Q. What strategies mitigate impurities generated during large-scale synthesis of this compound?
- Methodological Guidance :
- Implement process analytical technology (PAT) to monitor reaction progress in real-time (e.g., in-line FTIR for detecting intermediates) .
- Optimize column chromatography conditions (e.g., silica gel vs. reverse-phase C18) using Design of Experiments (DoE) to maximize resolution of diastereomers .
- Apply membrane separation technologies to remove ionic impurities (e.g., unreacted HCl) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Guidance :
- Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., GPCRs, kinases) to identify critical binding interactions (e.g., hydrogen bonds with the carboxamide group) .
- Use QSAR models trained on existing bioactivity data to predict substituent effects on potency and ADMET properties .
- Validate predictions with synthesis and testing of prioritized derivatives (e.g., substituting the indenyl group with bioisosteres like tetralin) .
Q. What experimental controls are critical when studying this compound’s metabolic stability in hepatocyte models?
- Methodological Guidance :
- Include control compounds with known metabolic profiles (e.g., verapamil for CYP3A4 activity) to validate assay conditions .
- Use stable isotope-labeled analogs (e.g., deuterated at the aminoethyl group) to track metabolite formation via HRMS .
- Account for species-specific differences by testing in human, rat, and mouse hepatocytes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across different laboratories?
- Methodological Guidance :
- Standardize assay protocols: Ensure consistent buffer composition (e.g., 1% DMSO tolerance), cell passage number, and incubation times .
- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Share raw data via open-access platforms to enable meta-analysis of inter-lab variability .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?
- Methodological Guidance :
- Characterize polymorphs via PXRD, DSC, and Raman spectroscopy to identify crystalline vs. amorphous states .
- Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate solubility with bioavailability .
- Test polymorph bioactivity in cell-based assays to assess formulation-dependent efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
